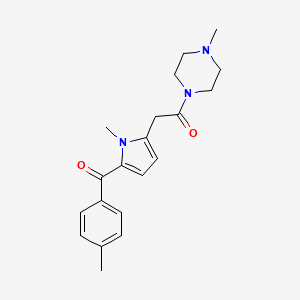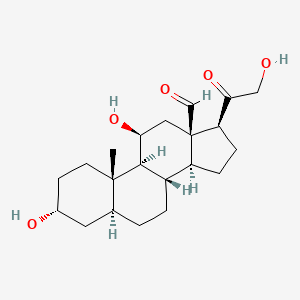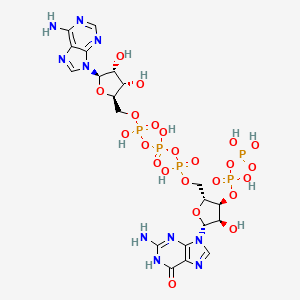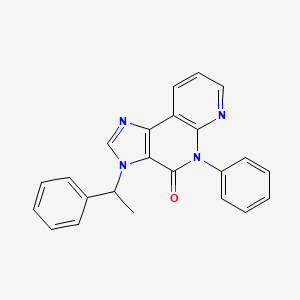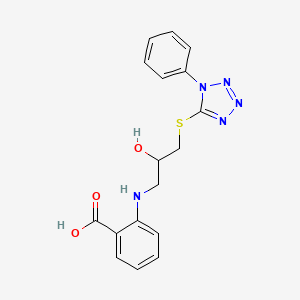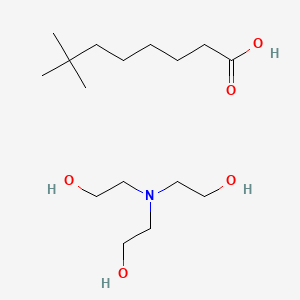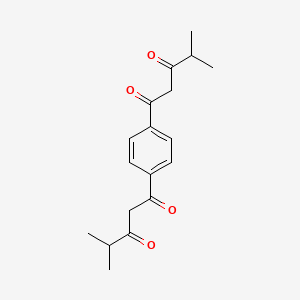
1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is an organic compound characterized by the presence of two 4-methyl-1,3-pentanedione groups attached to a central 1,4-phenylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) typically involves the reaction of 1,4-phenylenediamine with 4-methyl-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, including analytical techniques such as NMR and IR spectroscopy, are employed to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its phenylene moiety can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
相似化合物的比较
Similar Compounds
1,1’-(1,3-Phenylene)bis(4-methyl-1,3-pentanedione): Similar structure but with a 1,3-phenylene moiety.
1,1’-(1,4-Phenylene)bis(3-methyl-1,3-pentanedione): Similar structure with a different substitution pattern on the pentanedione groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is unique due to its specific substitution pattern and the presence of two 4-methyl-1,3-pentanedione groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
123448-21-5 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-methyl-1-[4-(4-methyl-3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C18H22O4/c1-11(2)15(19)9-17(21)13-5-7-14(8-6-13)18(22)10-16(20)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI 键 |
CIYQRJUFTUGUPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




